

Spectroscopic and Biological Characterization of 14-Norpseurotin: A Technical Guide

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Compound of Interest

Compound Name: **14-Norpseurotin**

Cat. No.: **B161236**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data used for the characterization of **14-Norpseurotin**, a bioactive alkaloid isolated from endophytic fungi of the *Aspergillus* species. The information presented herein is compiled from published research and is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.

Spectroscopic Data for 14-Norpseurotin

The structural elucidation of **14-Norpseurotin** has been accomplished through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The following tables summarize the key spectroscopic data as reported in the scientific literature. It is recommended to consult the original publications for the complete datasets and spectra.

Table 1: ¹H NMR Spectroscopic Data for 14-Norpseurotin

| Position | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|----------------------------------|--------------|---------------------------|
| Data sourced from Martínez-Luis et al., 2012 and Ge et al., 2009. Specific values should be obtained from these publications. | | | |

Table 2: ^{13}C NMR Spectroscopic Data for 14-Norpseurotin

| Position | Chemical Shift (δ , ppm) |
|---|----------------------------------|
| Data sourced from Martínez-Luis et al., 2012 and Ge et al., 2009. Specific values should be obtained from these publications. | |

Table 3: Mass Spectrometry Data for 14-Norpseurotin

| Ionization Mode | [M+H] ⁺ (m/z) | [M+Na] ⁺ (m/z) | Molecular Formula | Molar Mass (g/mol) |
|-----------------|--------------------------|---------------------------|---|----------------------|
| ESI | Value | Value | C ₂₁ H ₂₃ NO ₈ | 417.414 |

Data primarily based on the molecular formula and mass reported in public databases and inferred from related compounds. Specific high-resolution mass spectrometry (HRMS) data should be referenced from the primary literature.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the isolation and spectroscopic analysis of **14-Norpseurotin**, based on standard practices for fungal metabolite characterization. For compound-specific protocols, direct reference to the cited literature is essential.

Fungal Cultivation and Metabolite Extraction

Aspergillus sp. strains are typically cultured on a suitable solid or in a liquid medium to promote the production of secondary metabolites.

- Cultivation: The fungus is inoculated onto a solid agar medium (e.g., Potato Dextrose Agar) or into a liquid broth (e.g., Potato Dextrose Broth) and incubated for a period of 14-21 days at a controlled temperature (typically 25-28 °C).

- Extraction: The fungal mycelium and the culture medium are extracted with an organic solvent, commonly ethyl acetate or methanol. The mixture is typically homogenized and sonicated to ensure efficient extraction. The organic extract is then filtered and concentrated under reduced pressure to yield a crude extract.
- Purification: The crude extract is subjected to various chromatographic techniques, such as column chromatography over silica gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure **14-Norpseurotin**.

NMR Spectroscopy

NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

- Sample Preparation: A few milligrams of the purified **14-Norpseurotin** are dissolved in a deuterated solvent (e.g., CDCl_3 , CD_3OD , or DMSO-d_6).
- Data Acquisition: ^1H NMR, ^{13}C NMR, and 2D NMR experiments (COSY, HSQC, HMBC) are performed to determine the chemical structure. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition and exact mass of the molecule.

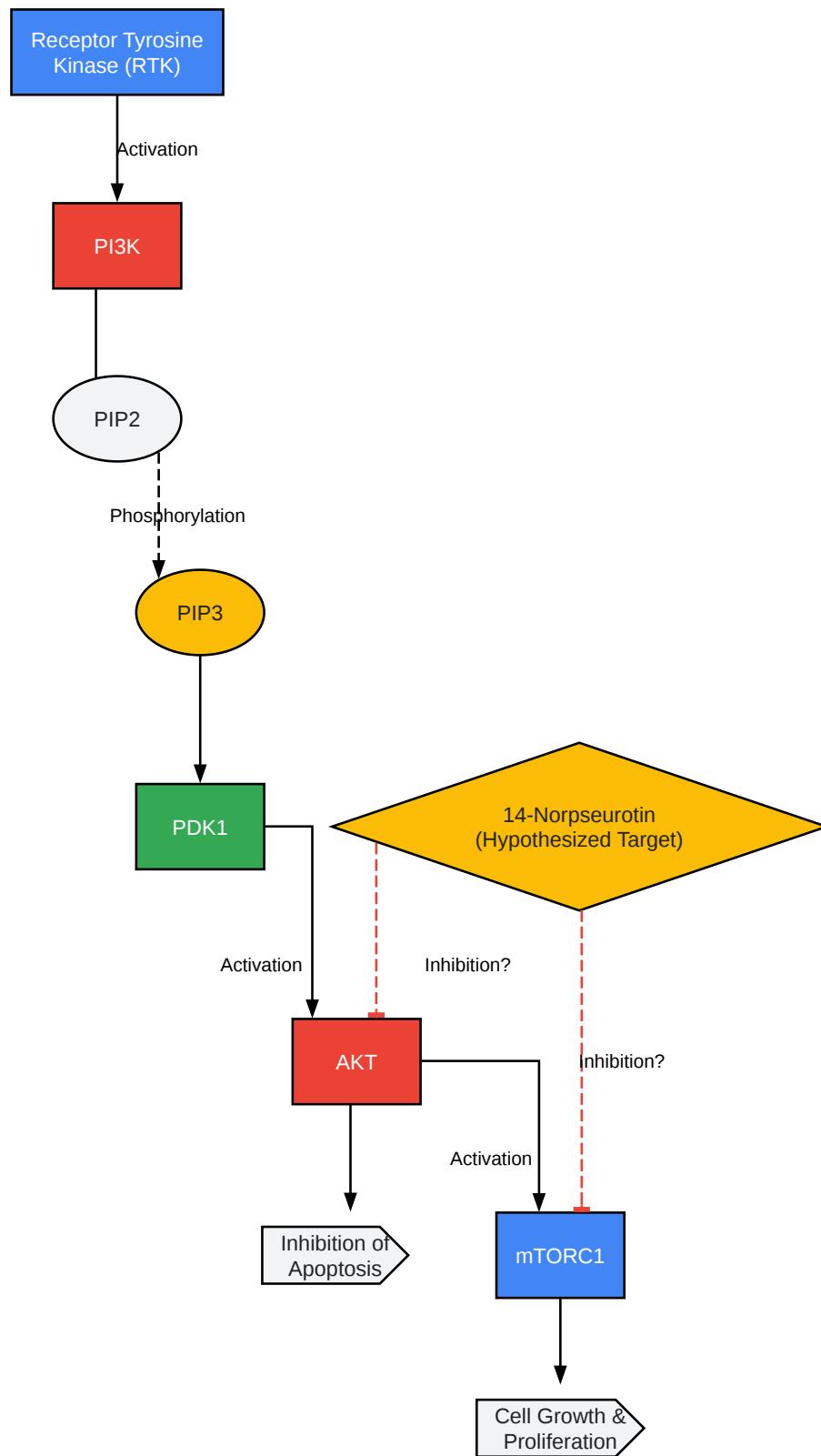
- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.
- Analysis: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. The instrument is operated in positive or negative ion mode to detect the protonated molecule $[\text{M}+\text{H}]^+$ or other adducts.

Biological Activity and Signaling Pathways

14-Norpseurotin has demonstrated notable biological activities, including anticancer and antimicrobial effects. Its mechanism of action is likely intertwined with key cellular signaling pathways.

Anticancer Activity

The anticancer properties of **14-Norpseurotin** suggest its potential interaction with signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis. One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.



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Caption: Hypothesized interaction of **14-Norpseurotin** with the PI3K/AKT/mTOR signaling pathway.

This guide provides a foundational understanding of the spectroscopic and biological characterization of **14-Norpseurotin**. For detailed experimental data and protocols, researchers are strongly encouraged to consult the primary scientific literature.

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